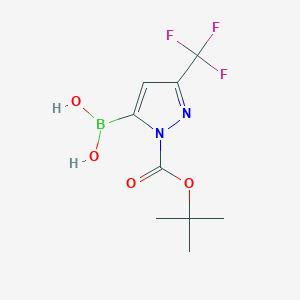
1-Boc-3-trifluoromethylpyrazole-5-boronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 1-Boc-3-trifluoromethylpyrazole-5-boronic acid is represented by the InChI code: 1S/C9H12BF3N2O4/c1-8(2,3)19-7(16)15-6(10(17)18)4-5(14-15)9(11,12)13/h4,17-18H,1-3H3 .Physical And Chemical Properties Analysis
1-Boc-3-trifluoromethylpyrazole-5-boronic acid has a molecular weight of 280.01 g/mol. It should be stored in a freezer .Applications De Recherche Scientifique
Versatility in Organic Synthesis and Catalysis
Boronic acids, including structures like 1-Boc-3-trifluoromethylpyrazole-5-boronic acid, serve as pivotal reagents in organic synthesis due to their unique reactivity and versatility. They are widely utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, offering a convenient route for constructing complex organic frameworks. This capability is exemplified in the preparation of diverse molecular structures, ranging from small molecules to polymers, highlighting the broad applicability of boronic acids in medicinal chemistry and material science. The role of boronic acids extends beyond synthesis to catalysis, where they have been employed in transformations like the aza-Michael addition, showcasing their potential as catalysts for enantioselective synthesis (Erker, 2005), (Hashimoto, A. Gálvez, K. Maruoka, 2015).
Advancements in Borylation Chemistry
Recent advances in boron chemistry, particularly involving tris(pentafluorophenyl)borane, underscore the expansion of borylation methods. These developments have paved the way for novel borane and borocation reagents that transcend traditional borylation reactions. Such progress is indicative of the evolving landscape of boron chemistry, where the versatility of boronic acids is being leveraged to access a wider range of chemical transformations and compounds (Lawson, R. L. Melen, 2017).
Biomedical Applications and Sensor Development
Boronic acids have also found significant applications in the biomedical field, including enzyme inhibition, cancer therapy, and as components of diagnostic sensors. Their unique ability to form reversible covalent bonds with diols and polyols makes them ideal candidates for developing responsive materials and sensing devices for biologically relevant molecules. This property has been exploited in the creation of fluorescent sensors for glucose, offering promising avenues for non-invasive blood sugar monitoring in diabetes management (Yang, X. Gao, B. Wang, 2003), (Huang, M. Jia, Y. Xie, J. Wang, W. Xu, H. Fang, 2012).
Propriétés
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BF3N2O4/c1-8(2,3)19-7(16)15-6(10(17)18)4-5(14-15)9(11,12)13/h4,17-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZJABNIBRHQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C(=O)OC(C)(C)C)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BF3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-trifluoromethylpyrazole-5-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(3-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525668.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1525670.png)
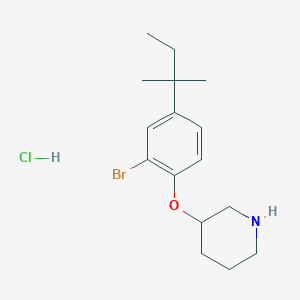
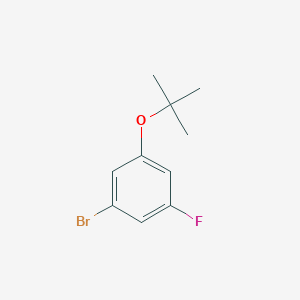
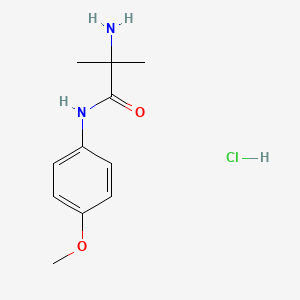
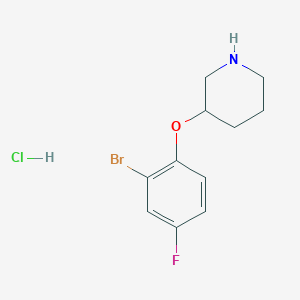
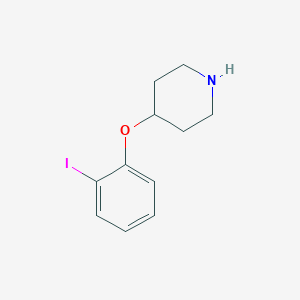
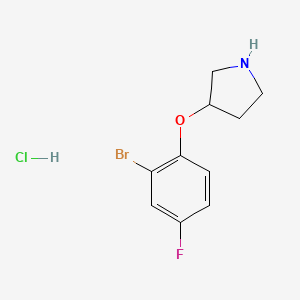
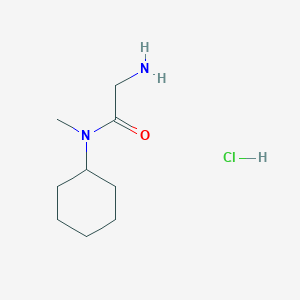
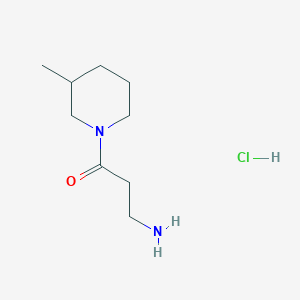

![4-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525689.png)

![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)